

In-Depth Technical Guide: Toxicology Data for Isopropyl Valerate

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Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicology data for **Isopropyl valerate**. The information is compiled from authoritative sources, including the European Food Safety Authority (EFSA), to support research and professional applications. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and presents visual diagrams of metabolic pathways and assessment workflows.

Chemical Identity and Properties

Isopropyl valerate is a fatty acid ester used as a flavoring agent in food. A clear understanding of its chemical and physical properties is fundamental to assessing its toxicological profile.

Property	Value
IUPAC Name	propan-2-yl pentanoate
Synonyms	Isopropyl pentanoate, Valeric acid, isopropyl ester
CAS Number	18362-97-5
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol
Physical State	Colorless liquid
Boiling Point	153-154 °C
Flash Point	47 °C (116 °F)

Quantitative Toxicology Data

The toxicological evaluation of **Isopropyl valerate** by regulatory bodies like EFSA is often conducted as part of a group of structurally related substances. This approach, known as "read-across," uses data from similar compounds to assess the safety of the substance in question. The following tables summarize the key quantitative toxicological data relevant to **Isopropyl valerate**, primarily derived from studies on the substance itself or its close structural analogs and hydrolysis products as considered in EFSA's Flavouring Group Evaluation 07 (FGE.07).[\[1\]](#)

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Data not available for Isopropyl valerate. Expected to be of low acute toxicity based on its rapid hydrolysis to isopropanol and valeric acid, which have low acute toxicity.		EFSA FGE.07	

Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Key Findings	Reference
90-day	Data not available for Isopropyl valerate. The safety evaluation relies on data from structurally related esters, which did not show significant toxicity.		EFSA FGE.07		

Genotoxicity

Test Type	System	Metabolic Activation	Result	Reference
Ames Test	<i>S. typhimurium</i>	With and without S9	Negative (inferred from group evaluation)	EFSA FGE.07[1]
In vitro Chromosome Aberration	Mammalian Cells	With and without S9	Negative (inferred from group evaluation)	EFSA FGE.07[1]

Reproductive and Developmental Toxicity

Study Type	Species	Route	NOAEL	Key Findings	Reference
Developmental	Rat (Isopropanol)	Oral (gavage)	400 mg/kg bw/day	No evidence of teratogenicity.	EFSA FGE.07
Developmental	Rabbit (Isopropanol)	Oral (gavage)	240 mg/kg bw/day (maternal); 480 mg/kg bw/day (developmental)	No evidence of teratogenicity.	EFSA FGE.07

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on **Isopropyl valerate** are not publicly available. The safety assessment by EFSA relies on a weight-of-evidence approach, including data from analogous substances. The methodologies for the toxicological studies evaluated generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for a 90-Day Oral Toxicity Study (as per OECD Guideline 408)

This type of study is a cornerstone for assessing subchronic toxicity.

- **Test System:** Typically, young adult albino rats (e.g., Wistar or Sprague-Dawley strains) are used, with an equal number of males and females in each group.
- **Administration:** The test substance is administered orally, usually daily for 90 days. This can be done via gavage, in the diet, or in the drinking water.
- **Dose Levels:** A minimum of three dose levels and a concurrent control group are used. Dose levels are selected based on a preliminary dose-range-finding study.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
- **Pathology:** All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed on a comprehensive set of tissues from the control and high-dose groups.

General Protocol for a Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

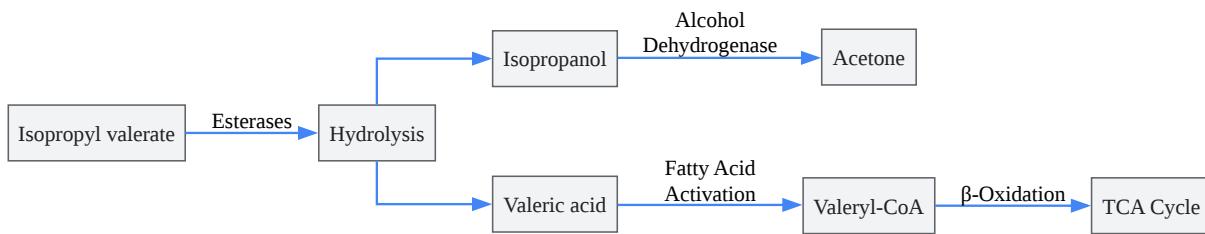
This in vitro assay is a standard initial screening for genotoxic potential.

- **Test Strains:** A set of at least five strains of *Salmonella typhimurium* and *Escherichia coli* are used, which are designed to detect different types of mutations.
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- **Procedure:** The test substance, at various concentrations, is incubated with the bacterial strains.

- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (mutated bacteria that have regained their ability to grow in a selective medium) compared to the negative control.

Signaling Pathways and Metabolic Fate

The primary metabolic pathway for **Isopropyl valerate** is hydrolysis, catalyzed by esterase enzymes, into isopropanol and valeric acid. Both of these metabolites are endogenous substances with well-established metabolic fates.



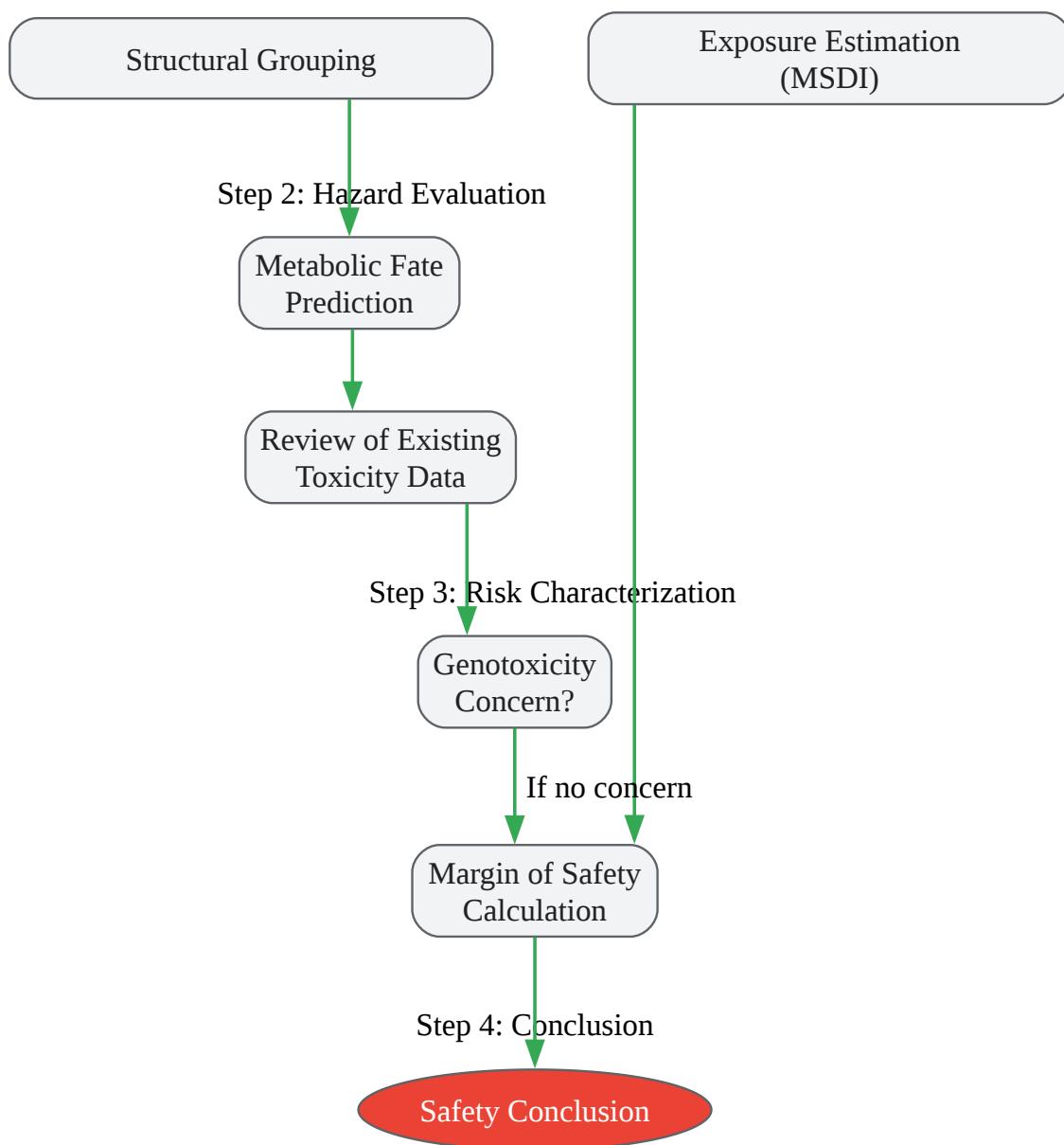
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Caption: Predicted metabolic pathway of **Isopropyl valerate** in vivo.

Experimental and Logical Workflows

The safety assessment of flavoring substances like **Isopropyl valerate** by regulatory bodies such as EFSA follows a structured, stepwise approach that integrates information on chemical structure, exposure, metabolism, and toxicity.

Step 1: Initial Assessment

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Caption: Stepwise workflow for the safety assessment of flavoring substances.

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References

- 1. [efsa.onlinelibrary.wiley.com](https://www.efsa.onlinelibrary.wiley.com) [efsa.onlinelibrary.wiley.com]
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